Home > Products > Screening Compounds P37099 > GT1b ganglioside (C36)
GT1b ganglioside (C36) -

GT1b ganglioside (C36)

Catalog Number: EVT-1588450
CAS Number:
Molecular Formula: C95H165N5O47
Molecular Weight: 2129.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ganglioside GT1b is a sialoheptaosylceramide where the sialoheptaosyl portion contains three sialic acid residues. It is a conjugate acid of an alpha-Neu5Ac-(2->3)-beta-Gal-(1->3)-beta-GalNAc-(1->4)-[alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)]-beta-Gal-(1->4)-beta-Glc-(1<->1')-Cer(d18:1/18:0)(3-).
Overview

GT1b ganglioside is a complex glycosphingolipid that plays a significant role in cellular interactions and signaling processes within mammalian cells. Specifically, it is classified as a sialoheptaosylceramide, characterized by the presence of three sialic acid residues in its structure. GT1b is primarily found in the nervous system and is involved in various biological functions, including modulation of immune responses and neuronal signaling.

Source

GT1b ganglioside is predominantly sourced from porcine brain tissue, where it is naturally occurring. It can also be synthesized chemically or enzymatically for research and therapeutic applications. The compound has been studied extensively due to its implications in neurobiology and immunology.

Classification
  • Chemical Name: Trisialoheptaosylceramide
  • Molecular Formula: C95H165N5O47
  • CAS Number: 59247-13-1
  • Molecular Weight: 2180.42 g/mol
Synthesis Analysis

Methods

The synthesis of GT1b ganglioside can be approached through both chemical and enzymatic methods. Recent advancements have focused on chemoenzymatic synthesis, which combines chemical reactions with enzymatic processes to enhance yield and efficiency.

  1. Chemical Synthesis: This involves several steps starting from simple precursors such as sphingosine derivatives. A notable method utilizes Garner's aldehyde as a starting material to produce lactosylsphingosine, which serves as a glycosyl acceptor.
  2. Enzymatic Synthesis: Glycosyltransferases are employed to catalyze the addition of sugar moieties to the sphingosine backbone. Improvements in enzyme stability and expression have been achieved by fusing glycosyltransferases with maltose-binding proteins to enhance solubility and activity in Escherichia coli.

Technical Details

The multistep one-pot multienzyme (MSOPME) strategy has been developed to streamline the synthesis process, allowing for the simultaneous reaction of multiple enzymes without the need for intermediate purification steps.

Molecular Structure Analysis

Structure

GT1b ganglioside consists of a ceramide backbone linked to a complex carbohydrate chain that includes three sialic acid residues. The specific arrangement of sugar units contributes to its biological activity and recognition by cell surface receptors.

Data

  • Structural Features: The ganglioside's structure includes a long-chain fatty acid attached to sphingosine, forming the ceramide portion, while the carbohydrate component is composed of various hexoses and sialic acids.
  • 3D Structure: Advanced techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to elucidate the precise three-dimensional structure of GT1b.
Chemical Reactions Analysis

Reactions

GT1b can participate in various biochemical reactions, including:

  • Glycosylation Reactions: Involving the transfer of sugar moieties from activated donors to acceptors.
  • Hydrolysis Reactions: Where enzymes such as sialidases can cleave sialic acids from the ganglioside structure, affecting its biological function.

Technical Details

These reactions are critical for understanding how GT1b modulates cellular signaling pathways and immune responses.

Mechanism of Action

Process

GT1b ganglioside exerts its effects primarily through interactions with specific receptors on cell surfaces, influencing cellular signaling pathways involved in growth, differentiation, and apoptosis.

Data

Research indicates that GT1b can stimulate hyaluronic acid synthesis via phosphoinositide 3-kinase pathways in orbital fibroblasts, highlighting its role in tissue remodeling and inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: GT1b is typically presented as a white to off-white powder.
  • Solubility: It is hygroscopic and soluble in water, making it suitable for various biological assays.

Chemical Properties

  • Stability: The compound shows stability under recommended storage conditions (typically at -20°C).
  • Light Sensitivity: GT1b is not light-sensitive, allowing for flexible handling during experiments.
Applications

GT1b ganglioside has significant scientific applications:

  • Neuroscience Research: It is used to study neuronal signaling and development, particularly in relation to neurodegenerative diseases.
  • Immunology Studies: GT1b's role in modulating immune responses makes it valuable for research on autoimmune conditions.
  • Therapeutic Potential: There is ongoing exploration into its use as a therapeutic agent for conditions such as ischemic encephalopathy and spinal cord injuries.
Biosynthesis and Metabolic Pathways of GT1b Ganglioside

Enzymatic Regulation of GT1b Synthesis in Eukaryotic Membranes

GT1b ganglioside biosynthesis occurs through a tightly regulated, sequential glycosylation process in the Golgi apparatus. The final steps require specific α2-3 sialyltransferases that attach sialic acid residues to the terminal galactose of precursor gangliosides (GM1 or GD1b). Genetic studies in mice demonstrate that two enzymes dominate this process: ST3Gal-II (encoded by St3gal2) and ST3Gal-III (encoded by St3gal3). St3gal2 knockout mice exhibit a 50% reduction in brain GT1b levels, while St3gal3 single knockouts show no significant change. However, St3gal2/3 double-knockout mice display a near-total (>95%) loss of GT1b and GD1a, confirming their combined essential role [1] [4] [10]. This enzymatic redundancy ensures robust GT1b synthesis despite fluctuations in individual enzyme expression.

Total ganglioside content (measured as lipid-bound sialic acid) remains unchanged in St3gal2/3-null mice, indicating metabolic compensation via accumulation of precursor gangliosides (GM1, GD1b). Conversely, protein sialylation decreases by 50%, highlighting the specificity of these enzymes for glycolipid substrates [1] [10]. Phenotypically, St3gal2/3-null mice exhibit severe neurological deficits, including reduced lifespan, weakness, and hindlimb dysreflexia, underscoring GT1b's non-redundant roles in neural function [4].

Table 1: Key Sialyltransferases in GT1b Biosynthesis

EnzymeGeneTissue ExpressionEffect of Knockout
ST3Gal-IISt3gal2High in brain50% reduction in GT1b
ST3Gal-IIISt3gal3Ubiquitous, high in brainNo change in GT1b (single knockout)
ST3Gal-II/IIISt3gal2/3Combined activity>95% loss of GT1b (double knockout)

Role of Sialyltransferases in GT1b Glycan Headgroup Diversity

GT1b belongs to the b-series gangliosides, characterized by α2-8-linked sialic acids on the internal galactose and an α2-3-linked sialic acid on the terminal galactose. Its trisialylated tetrasaccharide core (Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1'Cer) distinguishes it structurally and functionally from a-series gangliosides like GM1. ST3Gal-II and ST3Gal-III specifically catalyze the terminal α2-3 sialylation step, converting GD1b to GT1b [1] [10]. This modification is critical for GT1b's biological interactions:

  • Ligand Specificity: The terminal sialic acid enables GT1b to bind myelin-associated glycoprotein (MAG), a key axon-myelin stabilizing factor [1] [4].
  • Spatial Organization: The trisialylated headgroup facilitates GT1b clustering in membrane microdomains (lipid rafts), optimizing its accessibility to trans-acting partners [7] [9].

Despite structural similarities among b-series gangliosides, GT1b's three sialic acids confer unique electrochemical properties. For example, GT1b (but not GD1b) enhances glutamate release from neuroblastoma cells via lipid raft modulation, influencing synaptic transmission [9]. The precision of sialyltransferases thus tailors GT1b for specialized neural functions inaccessible to less sialylated variants.

Table 2: Structural and Functional Comparison of Major Brain Gangliosides

GangliosideSialic Acid CountCore StructureKey Functions
GM11Gal-GalNAc-Gal-Glc-CerNeurotrophic signaling, lipid raft stability
GD1a2Gal(α2-3Sia)-GalNAc-Gal-Glc-CerAxon-myelin interactions
GD1b2Gal-GalNAc(α2-8Sia)-Gal(α2-3Sia)-Glc-CerPrecursor for GT1b
GT1b3Gal(α2-3Sia)-GalNAc(α2-8Sia)-Gal(α2-3Sia)-Glc-CerMAG binding, glutamate release

Ganglioside Biosynthetic Flux in Neural vs. Non-Neural Tissues

GT1b synthesis is markedly tissue-specific, reflecting divergent physiological demands:

  • Neural Tissues: In the adult brain, GT1b constitutes >20% of total gangliosides and is enriched in neurons and myelin. Its synthesis is prioritized alongside GM1, GD1a, and GD1b, which collectively represent >90% of brain gangliosides [3] [7]. This predominance arises from high expression of St3gal2 and ganglioside-specific glycosyltransferases in neural cells. Biosynthetic flux favors complex gangliosides via the "b-series" pathway (GD3 → GD1b → GT1b), which peaks during postnatal myelination [7] [10].
  • Non-Neural Tissues: GT1b is minimally expressed in most peripheral tissues but shows context-specific induction. In orbital fibroblasts from thyroid eye disease (TED) patients, GT1b overexpression activates Toll-like receptor 2 (TLR2) and phosphoinositide 3-kinase (PI3K), upregulating hyaluronic acid synthase 2 (HAS2). This drives pathological edema through hyaluronic acid accumulation [8]. Immune cells also produce GT1b, where it suppresses immunoglobulin production by inhibiting IL-6/IL-10 release from monocytes at micromolar concentrations [6].

Metabolic flux in non-neural tissues often favors simpler gangliosides (e.g., GM3). However, inflammation or oncogenesis can shift flux toward complex species like GT1b, illustrating its inducible role outside the nervous system [6] [8].

Table 3: Tissue-Specific GT1b Expression and Functions

Tissue/Cell TypeGT1b LevelKey Regulatory FactorsPrimary Functions
Neurons (CNS)High (>20% of gangliosides)St3gal2, St3gal3Synaptic transmission, axon stability
MyelinModerate-HighSt3gal2, MAG expressionAxon-myelin integrity
Orbital FibroblastsLow (induced in TED)TLR2/PI3K pathwayPathological HAS2 activation
MonocytesLowInflammatory signalsImmunoglobulin suppression

Concluding Remarks

GT1b ganglioside biosynthesis exemplifies how enzymatic precision and tissue-specific flux govern functional diversity. The cooperative action of ST3Gal-II and ST3Gal-III ensures faithful GT1b synthesis in neural membranes, where it supports synaptic and structural functions. Beyond the brain, its induction in disease contexts like TED highlights the dynamic regulation of ganglioside metabolism. Future studies exploring metabolic shunts between ganglioside pathways may reveal new targets for neurological and inflammatory disorders.

Properties

Product Name

GT1b ganglioside (C36)

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C95H165N5O47

Molecular Weight

2129.3 g/mol

InChI

InChI=1S/C95H165N5O47/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133)/b35-33+/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-/m0/s1

InChI Key

LEZNRPFLOGYEIO-QSEDPUOVSA-N

Synonyms

ganglioside GT1b
ganglioside GT1c
ganglioside, GT1
ganglioside, GT1a
GT(1)ganglioside
GT1b ganglioside
polysialoganglioside
trisialaoganglioside GT1a
trisialoganglioside GT1
trisialoganglioside GT1

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.